N-(3-(benzofuran-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide
Description
N-(3-(Benzofuran-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a benzofuran-substituted propyl chain linked to the coumarin core via a carboxamide group. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and fluorescent properties.
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c23-20(17-13-15-7-2-4-10-19(15)26-21(17)24)22-11-5-8-16-12-14-6-1-3-9-18(14)25-16/h1-4,6-7,9-10,12-13H,5,8,11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJXMKMJLDWNGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzofuran-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran moiety, followed by the construction of the chromene ring. The final step involves the formation of the carboxamide linkage.
Benzofuran Synthesis: Benzofuran can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones with aldehydes or the use of palladium-catalyzed cross-coupling reactions.
Chromene Synthesis: The chromene ring can be constructed via the condensation of salicylaldehyde with α,β-unsaturated carbonyl compounds.
Carboxamide Formation: The final step involves the coupling of the benzofuran and chromene intermediates with an appropriate amine under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow chemistry are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzofuran-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzofuran or chromene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(3-(benzofuran-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: The compound exhibits potential therapeutic properties, including anti-tumor, antibacterial, and antiviral activities.
Industry: It is utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-(benzofuran-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and chromene moieties contribute to its binding affinity and specificity. The compound may modulate signaling pathways, inhibit enzyme activity, or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of coumarin-3-carboxamides with variable substituents on the carboxamide side chain. Key analogues and their distinguishing features are summarized below:
Physicochemical Properties
- Lipophilicity : The benzofuran-propyl chain in the target compound likely increases logP compared to IPC (imidazole) or methoxyphenethyl derivatives, as benzofuran is highly aromatic and hydrophobic .
- Melting Points : Coumarin-3-carboxamides typically exhibit high melting points (>250°C) due to strong intermolecular hydrogen bonding and π-stacking. For example, N-(3,5-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide melts at 277–279°C . The target compound is expected to follow this trend.
- Fluorescence : Imidazole-containing IPC () shows dual-responsive fluorescence for Fe³⁺ and picric acid, whereas benzofuran derivatives may exhibit shifted emission maxima due to extended conjugation .
Biological Activity
N-(3-(benzofuran-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and related research findings.
Structural Characteristics
The compound features a benzofuran moiety , a chromene core , and a carboxamide functional group . The chromene structure consists of a benzopyran ring fused with a carbonyl group at position 2, while the carboxamide group is attached at position 3. This unique combination may enhance its biological activity and selectivity towards various targets, particularly cholinesterases.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits several promising biological activities:
- Cholinesterase Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in neurotransmission. Molecular docking studies suggest effective binding to the active sites of these enzymes, indicating its potential efficacy in treating neurodegenerative diseases such as Alzheimer's disease .
- Antiviral Properties : Chromone derivatives, including this compound, have been associated with antiviral activities against various viruses, including influenza and hepatitis C. The benzofuran moiety also contributes to antiviral effects observed in other compounds.
- Antimicrobial Activity : Some studies have indicated that derivatives of benzofuran exhibit antimicrobial properties, suggesting that this compound may also possess similar effects .
In Vitro Studies
Recent research has focused on synthesizing derivatives of this compound and evaluating their biological activities. For instance, a study evaluated various coumarin derivatives for their cholinesterase inhibition capabilities. Compounds similar to this compound exhibited significant AChE inhibition with IC50 values ranging from 0.08 to 0.14 μM .
Comparative Analysis
A comparative analysis of structurally related compounds highlights the unique features of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid | Contains a chromene core with an amino substituent | Cholinesterase inhibition |
| 5-nitro-3-pyrazolecarbamide | Includes a pyrazole ring | Antimicrobial properties |
| 2-acetamido-4-methyl-thiazolesulfonamide | Features a thiazole ring | Antimicrobial activity |
This table illustrates how the specific combination of structural elements in this compound may enhance its biological activity compared to other compounds lacking these features.
Synthesis Methods
The synthesis of this compound typically involves several key reactions, including microwave-assisted synthesis methods that enhance reaction rates and yields. The synthetic pathway generally starts with the reaction between benzofuran derivatives and chromone precursors, followed by amidation to form the final product.
Q & A
Q. What synthetic methodologies are commonly employed for N-(3-(benzofuran-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves coupling 2-oxo-2H-chromene-3-carboxylic acid derivatives with benzofuran-containing alkylamines. For example:
- Step 1 : Activation of the carboxylic acid using coupling agents like EDCI/HOBt in anhydrous DMF .
- Step 2 : Reaction with 3-(benzofuran-2-yl)propylamine under inert conditions (N₂ or Ar) at 50–60°C for 12–24 hours .
- Purification : Flash column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from acetone/ethanol mixtures yields >90% purity . Optimization Tips: Adjust stoichiometry (1:1.2 acid/amine ratio), use molecular sieves to absorb water, and monitor reaction progress via TLC or HPLC .
Q. How is the structural identity of this compound validated post-synthesis?
A multi-technique approach is recommended:
- 1H/13C NMR : Confirm proton environments (e.g., benzofuran aromatic protons at δ 7.2–7.8 ppm, coumarin lactone carbonyl at ~160 ppm) .
- HRMS : Verify molecular ion [M+H]⁺ (e.g., m/z 378.1212 for C₂₂H₁₈NO₄) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (if applicable) .
Q. What preliminary biological screening assays are suitable for this compound?
Initial screens focus on:
- Antimicrobial activity : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer potential : MTT assay (IC₅₀ in HeLa or MCF-7 cells) .
- Fluorescence properties : Quantum yield measurement in H₂O/ACN (λₑₓ 350 nm, λₑₘ 450 nm) for sensing applications .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?
- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps for nucleophilic/electrophilic sites .
- Docking Studies : Target enzymes like topoisomerase II or cytochrome P450 (PDB: 1ZXM) using AutoDock Vina. Key interactions: hydrogen bonding with Arg503 and π-stacking with benzofuran .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values)?
Contradictions arise from assay variability. Mitigation strategies include:
- Standardized protocols : Use CLSI guidelines for antimicrobial tests .
- Orthogonal assays : Compare MTT with resazurin-based viability assays.
- Solubility controls : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
- Meta-analysis : Pool data from ≥3 independent labs using fixed-effects models .
Q. How can the compound’s fluorescence properties be tailored for specific sensing applications?
Structural modifications enhance sensing:
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) on the coumarin ring redshift emission (λₑₘ 450 → 480 nm) .
- Metal Coordination : Introduce imidazole side chains (as in ) to chelate Fe³⁺, enabling selective detection in environmental samples .
- Quantum Yield Optimization : Use time-resolved fluorescence to compare radiative/non-radiative decay pathways in polar vs. nonpolar solvents .
Key Recommendations for Researchers
- Synthetic Reproducibility : Always confirm anhydrous conditions and reagent freshness.
- Data Validation : Use ≥2 analytical methods (e.g., NMR + HRMS) for structural confirmation.
- Ethical Compliance : Adhere to institutional guidelines for biological testing and computational data sharing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
